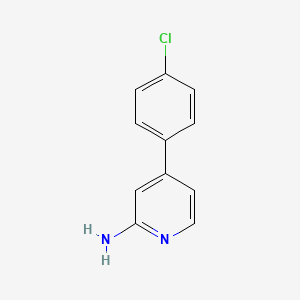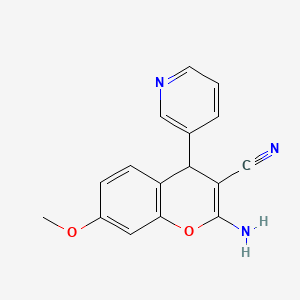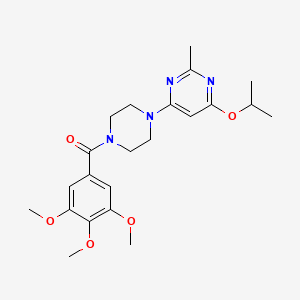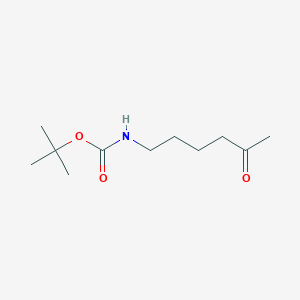
4-(4-Chlorophenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Chlorophenyl)pyridin-2-amine” is an organic compound with the CAS Number: 907945-72-6 and a molecular weight of 204.66 . It is characterized by the presence of a pyridine ring, an amine group (-NH2), and a chlorine atom (-Cl) attached to the phenyl ring .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” often involves various methodologies for the introduction of bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H9ClN2 . The InChI Code is 1S/C11H9ClN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H, (H2,13,14) and the InChI key is WLVTUKIFOBRDBJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Crystal Structure and Characterization
- Crystal Structure of Chiral Sec-Amine: The crystal structure of a secondary amine derivative of 4-(4-Chlorophenyl)pyridin-2-amine was characterized using various spectroscopic techniques, revealing insights into its molecular structure (Adeleke & Omondi, 2022).
Kinetics and Mechanism of Reactions
- Pyridinolysis of Diaryl Carbonates: A study on the kinetics and mechanism of pyridinolysis of diaryl carbonates, including those with this compound, provided detailed insights into the reaction pathways and intermediates (Castro et al., 2008).
- Reactions with Pyridines: Investigations into the reactions of various dithiocarbonates with pyridines, including derivatives of this compound, contributed to understanding their kinetics and mechanisms (Castro et al., 2009).
Synthesis and Applications in Polymerization
- Catalysis in Polymer Synthesis: A study explored the use of aromatic amine ligands, including 4-aminopyridine, a derivative of this compound, as catalysts in the synthesis of polymers, demonstrating its efficiency in this process (Kim et al., 2018).
Synthesis of Novel Derivatives
- Synthesis of Novel Derivatives: Research on the synthesis of new pyrido[1,2-b][2,4]Benzodiazepine derivatives using this compound highlighted its potential in creating new chemical entities (Kovtunenko et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition: A study on the corrosion inhibition of mild steel by Schiff base compounds, including derivatives of this compound, revealed their effectiveness in protecting against corrosion in acidic environments (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Chlorophenyl)pyridin-2-amine is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVTUKIFOBRDBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409546.png)
![3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2409547.png)
![2-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2409550.png)

![N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2409553.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2409554.png)
![ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2409556.png)
![2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide](/img/structure/B2409558.png)
![4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2409559.png)



![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)